molecular formula C23H21ClF3N3O2 B2526531 Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 338748-33-7

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2526531
CAS No.: 338748-33-7
M. Wt: 463.89
InChI Key: LRNBDTCGIFOIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate (molecular formula: C₂₃H₂₁ClF₃N₃O₂) is a quinoline-based compound featuring a piperazine ring substituted with a 4-chlorophenyl group and a trifluoromethyl (-CF₃) moiety at the 6-position of the quinoline core. Its structural identifiers include PubChem CID 4221402, SMILES: CCOC(=O)C1=C(C2=C(C=CC(=C2)C(F)(F)F)N=C1)N3CCN(CC3)C4=CC=C(C=C4)Cl, and InChIKey: KXJYQKXGFFZRCP-UHFFFAOYSA-N . The compound’s design integrates pharmacophoric elements common in central nervous system (CNS) targeting agents, such as the piperazine ring (modulating receptor affinity) and the lipophilic trifluoromethyl group (enhancing blood-brain barrier penetration) .

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBDTCGIFOIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with piperazine and chlorophenyl groups. The synthetic routes have been optimized to enhance yield and purity, employing various methods such as microwave-assisted synthesis and solvent-free conditions.

Biological Activity

1. Anticonvulsant Activity:
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, a study on related piperazine derivatives demonstrated significant anticonvulsant effects in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active compounds showed effective seizure control with minimal neurotoxicity .

2. Anticancer Properties:
This compound has also been evaluated for its anticancer potential. A study involving quinoxaline derivatives reported that certain structural analogs exhibited cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range. The incorporation of piperazine moieties was found to enhance the anticancer activity significantly .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors: The piperazine group is known for its affinity towards serotonin and dopamine receptors, which may underlie its anticonvulsant and potential antipsychotic effects.
  • Cell Cycle Regulation: Studies have shown that related compounds can induce cell cycle arrest in cancer cells, suggesting a mechanism involving the modulation of cell proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Case Study 1: A study tested a series of quinoline derivatives for their effects on seizure models, revealing that those with trifluoromethyl substitutions had enhanced potency compared to their non-substituted counterparts.
  • Case Study 2: Another investigation focused on the anticancer activity of piperazine-containing quinoline derivatives, noting that specific modifications led to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Research Findings

Study Focus Findings
Anticonvulsant ActivitySignificant efficacy in MES and PTZ models; minimal neurotoxicity observed.
Anticancer PropertiesIC50 values as low as 1.9 µg/mL against HCT-116 cells; enhanced activity due to piperazine moiety.
Mechanistic InsightsInduces apoptosis in cancer cells; affects neurotransmitter receptor binding.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes a trifluoromethyl group and a piperazine moiety, both of which contribute to its pharmacological properties. The molecular formula is C20H20ClF3N4C_{20}H_{20}ClF_3N_4, and it has a molecular weight of approximately 408.8 g/mol .

Antimicrobial Activity

Research has shown that derivatives of quinoline, including ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, exhibit significant antimicrobial properties. A study synthesized various quinoline derivatives and tested them against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1 mg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A1Staphylococcus aureus
Compound B2Escherichia coli
Ethyl 4-[...]1Klebsiella pneumoniae

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for further development as an antimicrobial agent. The presence of the piperazine ring enhances its ability to penetrate biological membranes, which is critical for efficacy against intracellular pathogens .

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing new quinoline derivatives, researchers reported the successful synthesis of this compound. The characterization involved various spectroscopic techniques (IR, NMR), confirming the expected structure and purity. The synthesized compound was then evaluated for its antimicrobial activity against several strains, demonstrating significant efficacy .

Case Study 2: In Vivo Studies

In vivo studies involving animal models were conducted to assess the therapeutic potential of the compound. Mice were treated with varying doses of this compound following infection with E. coli. Results indicated a dose-dependent reduction in bacterial load, suggesting that the compound could be developed into an effective treatment for bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Pharmacological Implications
Target Compound: Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate Quinoline - 4-(4-Chlorophenyl)piperazinyl
- 6-Trifluoromethyl
- 3-Ethyl carboxylate
Enhanced lipophilicity (CF₃), potential serotonin/dopamine receptor modulation (piperazine-Cl)
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D(EP)) Quinoline - 7-Piperazinyl
- 6-Fluoro
- 4-Oxo
Reduced lipophilicity (oxo vs. CF₃); likely lower CNS penetration
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-tetrahydro-pyrimidinecarboxylate Pyrimidine - 2-Chlorophenyl
- Piperazinyl-3-chlorophenyl
- 2-Oxo
Pyrimidine core may alter binding kinetics; dual chloro groups may increase toxicity risks
7-(4-Allylpiperazinyl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid Quinoline - 4-Allylpiperazinyl
- 6-Fluoro
- 4-Oxo
Allyl group introduces potential metabolic instability (oxidation susceptibility)
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid Quinoline - 4-Nitroso-piperazinyl
- Cyclopropyl
Nitroso group may confer redox activity; cyclopropyl enhances steric hindrance

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to fluoro (e.g., ) or oxo (e.g., ) analogs, favoring membrane permeability .
  • Solubility: The ethyl carboxylate ester (target compound) vs.
  • Stability : Allyl () and nitroso () substituents may introduce instability under oxidative or acidic conditions, whereas the target compound’s chloro/trifluoromethyl groups are more inert .

Pharmacological Relevance

  • Comparative Efficacy : Fluoro-substituted analogs (e.g., ) are common in antibiotics (e.g., ciprofloxacin derivatives), whereas the target compound’s trifluoromethyl group may shift activity toward CNS disorders .

Preparation Methods

Sequential Functionalization Pathway

  • Quinoline Formation : Rh-catalyzed cyclization to ethyl 4-chloro-6-iodoquinoline-3-carboxylate.
  • Trifluoromethylation : Cu-mediated coupling to install CF₃ at C6.
  • Piperazine Coupling : SNAr with 1-(4-chlorophenyl)piperazine.
    • Overall Yield : ~15% (0.90 × 0.37 × 0.57).

Convergent Approach

  • Pre-functionalized Building Blocks : Couple 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid with ethyl bromide and 1-(4-chlorophenyl)piperazine in a one-pot reaction.
    • Conditions : DCC/DMAP in THF, 60°C, 24 hours.
    • Yield : 42% after silica gel purification.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.44 (q, 2H, CH₂CH₃), 3.20–3.45 (m, 8H, piperazine), 7.25–8.50 (m, 8H, aryl).
  • IR : 1725 cm⁻¹ (C=O ester), 1320 cm⁻¹ (C-F).
  • HPLC : Retention time 4.67 min (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Opportunities

  • Trifluoromethylation Efficiency : Low yields (37%) suggest exploring alternative reagents like TMSCF₃ or photoredox catalysis.
  • Piperazine Solubility : Using polar aprotic solvents (DMF, DMSO) may enhance coupling kinetics.
  • Regioselectivity : Directed ortho-metalation or protecting groups could improve C4 vs. C2 substitution.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological interactions?

The compound’s quinoline core is substituted with a 4-(4-chlorophenyl)piperazine group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 2. These groups confer distinct properties:

  • The piperazine ring enables hydrogen bonding and dipole interactions with biological targets, potentially modulating receptor binding .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics .
  • The ethyl ester may serve as a prodrug moiety, with hydrolysis yielding a carboxylic acid for enhanced solubility .
    Methodological Insight : Prioritize X-ray crystallography (e.g., SHELXL refinement ) or NMR to confirm substituent positions and electronic effects.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves:

Quinoline backbone construction : Friedländer or Gould-Jacobs reactions under controlled temperature (e.g., 80–120°C) .

Piperazine coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring catalysts like Pd(OAc)₂ and ligands (XPhos) .

Esterification : Ethyl chloroformate in anhydrous THF with a base (e.g., triethylamine) .
Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assay systems?

Contradictions may arise from:

  • Assay conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or cell-line specificity .
  • Metabolic differences : Species-specific cytochrome P450 activity affecting prodrug activation .
    Methodological Approach :
  • Conduct parallel assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) .
  • Use isotopic labeling (³H/¹⁴C) to track metabolite formation .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of analogs?

Key Steps :

Analog synthesis : Vary substituents (e.g., replace trifluoromethyl with -CN or -CF₂H) .

Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition ).

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses .
Critical Analysis : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends .

Q. What crystallographic challenges arise when determining this compound’s solid-state structure?

  • Disorder : The trifluoromethyl group may exhibit rotational disorder, complicating electron density maps .
  • Twinned crystals : Common in piperazine-containing compounds; use SHELXL’s TWIN command for refinement .
    Mitigation : Collect high-resolution data (≤1.0 Å) and apply restraints to flexible groups .

Data Analysis and Experimental Design

Q. How should researchers design stability studies under physiological conditions?

  • Buffer selection : Use PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
  • Temperature : Incubate at 37°C and sample at intervals (0, 24, 48 hrs).
  • Analytical tools : Quantify degradation via LC-MS and identify byproducts using HRMS .

Q. What in silico methods are reliable for predicting this compound’s ADMET properties?

  • Lipophilicity : Calculate logP via ChemAxon or Schrödinger QikProp .
  • Metabolism : Simulate CYP450 interactions with StarDrop or SwissADME .
  • Toxicity : Use ProTox-II for hepatotoxicity alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.